

Pharmacological Profile of SAR113945: A Technical Guide

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Compound of Interest

Compound Name: SAR113945

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Abstract

SAR113945 is a potent and selective small molecule inhibitor of I κ B kinase β (IKK β), a key enzyme in the nuclear factor- κ B (NF- κ B) signaling pathway. Developed by Sanofi-Aventis, **SAR113945** has been investigated primarily as an intra-articular treatment for osteoarthritis (OA). This technical guide provides a comprehensive overview of the pharmacological profile of **SAR113945**, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. While specific quantitative data such as IC₅₀ values and detailed kinase selectivity profiles are not publicly available, this guide consolidates the existing knowledge to inform researchers and drug development professionals.

Introduction

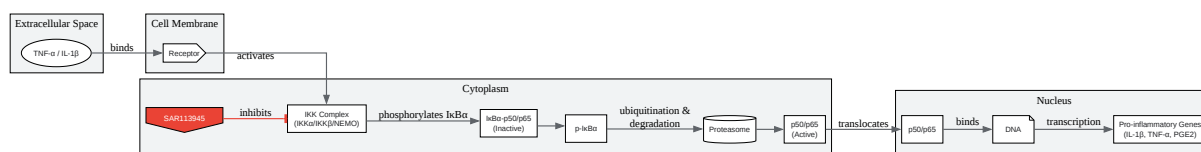
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and pain. Pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α) play a crucial role in the pathogenesis of OA. The production of these and other inflammatory mediators is regulated by the NF- κ B signaling pathway. IKK β is a critical kinase that phosphorylates the inhibitor of NF- κ B (I κ B), leading to its degradation and the subsequent activation of NF- κ B. By inhibiting IKK β , **SAR113945** aims to block this pro-inflammatory cascade, thereby reducing inflammation and pain in the affected joint.

Mechanism of Action

SAR113945 is a selective inhibitor of the canonical IKK complex, with a presumed primary target of IKK β .^[1] Inhibition of IKK β by **SAR113945** prevents the phosphorylation and subsequent degradation of I κ B α . This, in turn, sequesters the NF- κ B (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

The downstream effects of IKK β inhibition by **SAR113945** include the reduced synthesis of key inflammatory mediators implicated in osteoarthritis, such as IL-1 β , TNF- α , and prostaglandin E2 (PGE2).^{[1][2]}

Signaling Pathway Diagram



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Caption: Inhibition of the NF- κ B signaling pathway by **SAR113945**.

Preclinical Pharmacology

In Vitro Activity

In vitro studies have demonstrated that **SAR113945** is a specific inhibitor of the I κ B kinase complex.^[2] Cellular assays have confirmed its ability to inhibit the synthesis of IL-1 β , TNF- α ,

and PGE2.[1][2] While specific IC50 values are not publicly available, the compound has been characterized as potent.

Table 1: In Vitro Profile of **SAR113945**

Assay Type	Key Findings	Reference
Kinase Inhibition Assay	Specific inhibition of the IκB kinase complex.	[2]
Cellular Functional Assay	Inhibition of IL-1β, TNF-α, and Prostaglandin E2 (PGE2) synthesis.	[1][2]
Kinase Selectivity	Profiling against a panel of kinases, enzymes, and ion channels was conducted to support clinical development.	[1][2]

In Vivo Activity

In vivo studies in animal models of osteoarthritis have shown that **SAR113945** has positive effects on thermal and mechanical hyperalgesia, with some evidence of superiority compared to the corticosteroid triamcinolone.[1][2] These studies supported the rationale for its clinical development in treating OA pain.

Table 2: In Vivo Profile of **SAR113945**

Animal Model	Key Findings	Reference
Osteoarthritis Models	Demonstrated positive effects on thermal and mechanical hyperalgesia.	[1][2]
Showned superiority in comparison with triamcinolone in some models.	[1][2]	

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic measurements in preclinical models indicated that an intra-articular slow-release formulation of **SAR113945** resulted in sustained local release.^[2] This led to a comparably high exposure in the knee joint with low systemic exposure.^[2] Specific pharmacokinetic parameters from these preclinical studies are not publicly available.

Clinical Pharmacokinetics

Phase I clinical trials in patients with knee osteoarthritis evaluated the safety, tolerability, and pharmacokinetics of intra-articular **SAR113945**. These studies confirmed a sustained local release and low systemic exposure.

Clinical Studies

SAR113945 has been evaluated in several clinical trials for the treatment of symptomatic osteoarthritis of the knee.

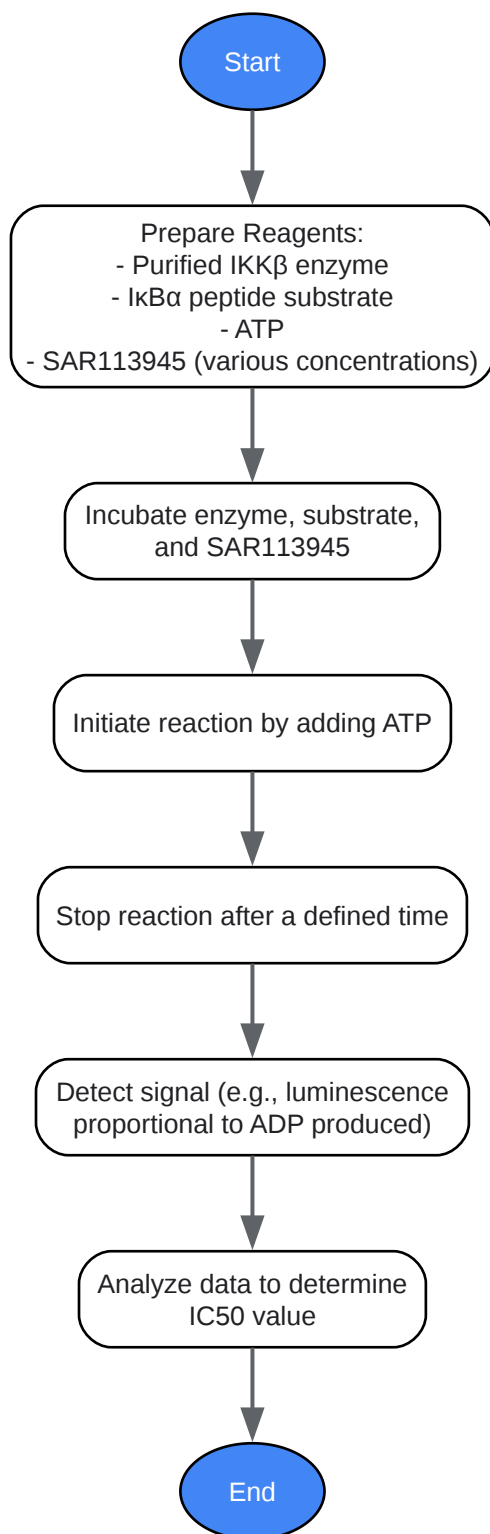
- Phase I Studies: Three phase 1, dose-escalating studies confirmed the safety and tolerability of **SAR113945**.^[2] A positive trend on the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores was observed in these studies.^[2]
- Phase IIa Proof-of-Concept Study: This study did not meet its primary endpoint, which was a significant reduction in the WOMAC pain subscore at day 56 in the overall study population.^[2] However, a statistically significant difference in pain reduction was observed in a subgroup of patients who presented with joint effusion at baseline.^[2] Despite these promising results in a specific patient subset, the overall outcome led to the discontinuation of further clinical development for this indication.

Experimental Protocols

While detailed, step-by-step protocols for the specific assays used to characterize **SAR113945** are proprietary, this section outlines the general methodologies that are standard in the field for evaluating IKK β inhibitors.

In Vitro Kinase Inhibition Assay (General Methodology)

The inhibitory activity of **SAR113945** against IKK β was likely determined using a biochemical assay that measures the phosphorylation of a substrate by the purified enzyme. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays for Inflammatory Mediator Production (General Methodology)

To assess the functional activity of **SAR113945** in a cellular context, primary cells (e.g., synoviocytes or chondrocytes) or cell lines are stimulated with a pro-inflammatory agent like IL-1 β or TNF- α in the presence of varying concentrations of the inhibitor. The levels of secreted inflammatory mediators (e.g., IL-6, PGE2) in the cell culture supernatant are then quantified using methods like ELISA.

In Vivo Models of Osteoarthritis (General Methodology)

The efficacy of **SAR113945** in animal models of OA was likely evaluated using surgically-induced instability models, such as the destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT) in rodents. Following the induction of OA, animals would be treated with intra-articular injections of **SAR113945** or a vehicle control. Outcome measures would include assessments of pain-related behaviors (e.g., weight-bearing, thermal and mechanical sensitivity) and histological analysis of the joint to evaluate cartilage degradation and inflammation.

Conclusion

SAR113945 is a selective IKK β inhibitor that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials for the treatment of knee osteoarthritis. Its mechanism of action, centered on the inhibition of the NF- κ B signaling pathway, effectively reduces the production of key pro-inflammatory mediators. However, in a larger Phase IIa study, **SAR113945** failed to demonstrate significant efficacy in the broad patient population, although a sub-group of patients with joint effusion showed a positive response. The information presented in this technical guide summarizes the publicly available pharmacological data on **SAR113945** and provides a framework for understanding its development and the scientific rationale for targeting the IKK β pathway in inflammatory diseases like osteoarthritis. Further research into patient stratification and potentially different

formulations or delivery methods could be areas of future investigation for IKK β inhibitors in this therapeutic area.

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